cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Description
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 1251007-39-2) is a bicyclic compound featuring a 4.2.0 ring system, with a benzyl ester substituent at the 3-position. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
InChI Key |
DEHBFYKIGDKFJX-STQMWFEESA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1CN2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1CN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of benzylamine with a suitable diazabicyclo[4.2.0]octane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Applications in Organic Synthesis
Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is utilized as a building block in organic synthesis due to its ability to participate in various chemical reactions:
- Reactions :
- Nucleophilic substitutions
- Reductions and oxidations
- Formation of new carbon-carbon bonds
These reactions enable the modification of the compound for diverse applications in research and industry.
Research indicates that this compound may exhibit significant biological activities:
- Binding Affinities : Interaction studies demonstrate potential binding with various biological targets, which is crucial for understanding its therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against strains resistant to traditional antibiotics.
Case Study: Antibacterial Activity
A study highlighted the compound's effectiveness against bacteria producing β-lactamases, enzymes that confer antibiotic resistance. When administered alongside existing antibiotics, it significantly reduced bacterial load in infected models compared to controls.
Neuroprotective Effects
Recent investigations have also identified potential neuroprotective properties of this compound:
- Oxidative Stress Reduction : In vitro studies showed that the compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta peptides.
- Mechanism of Action : The compound appears to modulate inflammatory responses and protect against oxidative damage by lowering levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-3-carboxylate
CAS : 928754-14-7
Molecular Formula : C₁₁H₂₀N₂O₂
Molecular Weight : 212.29 g/mol
Key Features :
- Features a tert-butyl ester group instead of benzyl.
- Widely documented as a pharmaceutical intermediate , particularly in custom synthesis for drug discovery .
- Physical Properties : Density (1.076 g/cm³), boiling point (295.4°C at 760 mmHg), and flash point (132.5°C) .
- Storage : Requires refrigeration (2–8°C) under inert conditions .
- Hazards : Classified with warnings for skin/eye irritation (H315-H319) and respiratory tract irritation (H335) .
(1R,6S)-tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-3-carboxylate
CAS : 370882-99-8
Molecular Formula : C₁₁H₂₀N₂O₂
Key Features :
- Stereospecific variant of the tert-butyl analog with (1R,6S) configuration.
- No explicit hazard data, but stereochemistry may influence receptor binding or metabolic stability in drug development .
3,8-Diazabicyclo[3.2.1]octane Derivatives
Key Features :
- Earlier analogs with a 3.2.1 bicyclic framework.
- Demonstrated analgesic activity via µ-opioid receptor interaction, highlighting the importance of substituent chains (e.g., aralkenyl groups at N-3) for biological efficacy .
Structural and Functional Analysis
Substituent Effects
- Benzyl vs. Conversely, the tert-butyl group offers steric bulk and electron-donating effects, which may stabilize intermediates during synthesis .
Bicyclic Framework
- 4.2.0 vs. 3.2.1 Systems : The 4.2.0 system (present in both cis-benzyl and tert-butyl analogs) imposes distinct conformational constraints compared to the 3.2.1 framework. This structural difference may alter receptor-binding profiles, as seen in opioid receptor selectivity for 3.2.1 derivatives .
Biological Activity
Cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is , and it has a molecular weight of approximately 246.31 g/mol. This compound is recognized for its various biological activities, particularly in relation to enzyme inhibition and receptor interaction.
The biological activity of this compound primarily stems from its ability to interact with specific biological macromolecules, including enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially acting as an inhibitor or activator in various biochemical pathways.
Interaction Studies
Recent studies have focused on the compound's binding affinities with various biological targets, suggesting that it may influence several physiological processes. For instance, it has been investigated for its inhibitory effects on different classes of β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.
Case Studies
- Inhibition of β-lactamases : Research indicates that derivatives of diazabicyclooctanes (DBOs), including this compound, can effectively inhibit class A and class C β-lactamases. These inhibitors restore the efficacy of β-lactam antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values lower than those of many existing antibiotics .
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Cis-8-Boc-3,8-diazabicyclo[4.2.0]octane | C₁₃H₁₈N₂O₂ | Different Boc group positioning |
| Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | C₁₃H₁₈N₂O₂ | Variations in carboxylate group positioning |
| Cis-benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate | C₁₅H₁₈N₂O₄ | Additional carboxylate groups |
Biological Activity Summary
Research Findings
- Synthetic Methodologies : The synthesis of this compound involves multiple steps using starting materials such as diazabicyclo octane derivatives and benzyl chloroformate under controlled conditions . This method ensures high purity and yield.
- Pharmacological Implications : The compound's ability to act as a ligand for various receptors suggests potential therapeutic applications in treating infections caused by resistant bacteria .
- Future Directions : Ongoing research aims to modify the diazabicyclo framework to enhance the compound's biological activity and reduce toxicity while maintaining efficacy against target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
